2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine
Description
2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine is a halogenated pyridine derivative characterized by a chloromethyl (-CH2Cl) group at the 2-position and a heptafluorobutoxy (-OC4F7) substituent at the 4-position of the pyridine ring.
Properties
IUPAC Name |
2-(chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF7NO/c11-4-6-3-7(1-2-19-6)20-5-8(12,13)9(14,15)10(16,17)18/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOZIXCLLBNILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloromethylpyridine and 2,2,3,3,4,4,4-heptafluorobutanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Catalysts: A base, such as potassium carbonate or sodium hydride, is often used to deprotonate the alcohol group of 2,2,3,3,4,4,4-heptafluorobutanol, facilitating its nucleophilic attack on the chloromethyl group of 2-chloromethylpyridine.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Intermediate in Drug Synthesis
- This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its chloromethyl group is particularly reactive, allowing for further derivatization to create compounds with biological activity.
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Anticancer Research
- Research indicates that derivatives of pyridine compounds exhibit anticancer properties. For example, related pyridine derivatives have been tested against various cancer cell lines using assays such as MTT to determine cytotoxicity. The findings suggest that modifications to the pyridine structure can enhance anticancer activity .
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Proton Pump Inhibitors
- The compound's structure allows it to be utilized in the synthesis of proton pump inhibitors (PPIs), which are crucial in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. Derivatives such as omeprazole and esomeprazole have been developed from similar chloromethyl-pyridine intermediates .
Material Science Applications
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Fluorinated Compounds
- The incorporation of heptafluorobutoxy groups enhances the chemical stability and lipophilicity of the compound, making it suitable for applications in advanced materials such as coatings and polymers that require high resistance to solvents and thermal degradation.
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Surface Modification
- Due to its unique chemical properties, this compound can be used for surface modification in various applications including electronics and sensor technology. The fluorinated moiety can impart hydrophobic characteristics to surfaces, which is beneficial in a variety of industrial applications.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 3.8 |
| Compound B | MDA-MB-468 | 3.2 |
| Compound C | HCT-116 | 12.4 |
This table summarizes the cytotoxicity effects of various pyridine derivatives on different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential efficacy of these compounds in cancer treatment .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the heptafluorobutoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with other chloromethyl-substituted heterocycles and fluorinated derivatives (Table 1).
Table 1: Key Properties of Structural Analogs
*Molecular weight estimated from molecular formula. †Calculated based on formula C11H8ClF7NO.
Key Differences and Implications
Fluorination Impact :
The heptafluorobutoxy group in the target compound significantly increases electronegativity and lipophilicity compared to phenyl or trifluoromethyl substituents in analogs (e.g., 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine, CAS 613239-76-2) . Fluorinated chains enhance metabolic stability and membrane permeability, which are critical in drug design.
Thermal Stability: Melting points of analogs vary widely. For example, 2-amino-4-(2-chloro-5-phenyl)pyridines exhibit high melting points (268–287°C) due to aromatic stacking and hydrogen bonding , while thiazole derivatives (e.g., 67–69°C) show lower thermal stability due to reduced ring rigidity . The target compound’s heptafluorobutoxy group may lower its melting point compared to non-fluorinated analogs but improve solubility in organic solvents.
Synthetic Challenges: The synthesis of fluorinated pyridines often requires specialized reagents (e.g., heptafluorobutanol for etherification), whereas chloromethyl-substituted phenylpyridines are synthesized via nucleophilic substitution or Suzuki coupling . Yields for fluorinated analogs are typically lower due to steric and electronic hindrance.
Biological Activity
2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, cytotoxicity against various cancer cell lines, and other relevant biological effects.
- Molecular Formula : C12H9ClF7NO
- Molecular Weight : 335.65 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
- Physical State : Typically appears as a pale yellow oil.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its cytotoxic effects and potential therapeutic applications.
Cytotoxicity Studies
-
Cell Lines Tested : The compound has been tested against several cancer cell lines including:
- A549 (lung carcinoma)
- HeLa (cervical carcinoma)
- HepG2 (liver carcinoma)
- HCT-116 (colon carcinoma)
-
Findings :
- In vitro studies demonstrated moderate to significant cytotoxicity against A549 and HeLa cell lines. The IC50 values were reported to be in the micromolar range, indicating potential effectiveness as an anticancer agent .
- The presence of fluorinated groups in the structure is believed to enhance membrane permeability and bioactivity .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationships:
- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest and apoptosis in rapidly dividing cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cancer cells, leading to apoptosis via ROS pathways .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the biological activity of similar pyridine derivatives:
Q & A
Q. What are the optimal synthetic routes for 2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine?
The synthesis typically involves two key steps: (1) introducing the heptafluorobutoxy group to the pyridine ring and (2) chloromethylation. For the latter, thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) is commonly used to convert hydroxymethyl intermediates to chloromethyl derivatives, as demonstrated in analogous pyrimidine systems . Purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) ensures high purity (>95%). Yield optimization requires controlled reaction temperatures (e.g., 298 K for chloromethylation) and stoichiometric excess of SOCl₂ (1.1–1.2 equivalents) to minimize side reactions .
Q. How should researchers characterize the purity and structure of this compound?
Standard analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns. Fluorine atoms in the heptafluorobutoxy group may cause splitting in ¹⁹F NMR .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as per typical synthetic protocols) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₈ClF₇NO₂) and isotopic patterns from chlorine/fluorine .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Storage : Seal containers in dry, ventilated areas away from ignition sources. Fluorinated compounds may degrade under prolonged UV exposure .
- Waste Disposal : Collect chlorinated byproducts separately for professional hazardous waste treatment .
Advanced Research Questions
Q. How do competing reactions during synthesis impact yield, and how can they be mitigated?
The chloromethylation step may produce undesired side products, such as over-chlorinated derivatives or elimination byproducts. Kinetic studies suggest that maintaining low temperatures (0–5°C) during SOCl₂ addition reduces thermal degradation . Fluorinated side chains (e.g., heptafluorobutoxy) can sterically hinder reactivity, requiring longer reaction times (3–5 hours) compared to non-fluorinated analogs . Advanced monitoring tools like in-situ IR spectroscopy or LC-MS can track intermediate formation and optimize reaction quenching.
Q. What is the impact of the heptafluorobutoxy group on physicochemical properties?
The heptafluorobutoxy group significantly alters:
- Solubility : Enhances lipophilicity, making the compound more soluble in organic solvents (e.g., CH₂Cl₂, THF) but less in aqueous media .
- Thermal Stability : Fluorinated chains increase thermal resistance, with decomposition temperatures >200°C observed in similar polymers .
- Reactivity : Electron-withdrawing effects reduce nucleophilic substitution rates at the chloromethyl site, favoring SN2 mechanisms under polar aprotic conditions .
Q. How can structural contradictions in crystallographic data be resolved?
Crystal structures of related compounds (e.g., 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine) reveal dihedral angles between aromatic rings (64.2°), influencing packing efficiency and stability . For the target compound, single-crystal X-ray diffraction (SCXRD) paired with density functional theory (DFT) calculations can resolve discrepancies in bond lengths or angles caused by fluorine’s electronegativity. Synchrotron radiation improves resolution for heavy atoms like chlorine/fluorine .
Q. What strategies improve the compound’s stability in biological assays?
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent hydrolysis of the chloromethyl group .
- Light Protection : Store solutions in amber vials to avoid photodegradation, as fluorinated ethers are prone to radical-mediated breakdown .
- Cryopreservation : Lyophilize aliquots at -80°C for long-term storage, reconstituting in DMSO for in vitro studies .
Q. How does the chloromethyl group’s reactivity influence derivatization?
The chloromethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) to form covalent adducts. Kinetic studies in similar pyridine systems show second-order rate constants (k₂) ranging from 0.05–0.2 M⁻¹s⁻¹ in DMF at 25°C . Steric hindrance from the heptafluorobutoxy group may reduce reactivity by ~30%, necessitating higher nucleophile concentrations or phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
Conflicting yields (e.g., 70% vs. 90%) may arise from differences in:
- Purification Methods : Column chromatography vs. recrystallization (e.g., 99% purity achieved via the latter in vs. 95% in ) .
- Fluorinated Side Chain Purity : Commercial heptafluorobutoxy precursors vary in purity (≥97% required for reproducible results) .
- Reaction Scale : Microwell plates vs. batch reactors may alter mixing efficiency and heat transfer .
Q. Why do fluorinated analogs show conflicting bioactivity data?
Fluorine’s position and substitution pattern critically affect interactions with biological targets. For example, para-fluorophenyl groups enhance membrane permeability in bis(4-fluorophenyl)methanol derivatives, but ortho-substitution reduces it . For the target compound, molecular docking simulations (e.g., AutoDock Vina) combined with surface plasmon resonance (SPR) can clarify binding affinities to enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
